molecular formula C19H17FN4O2S3 B2395451 4-Fluoro-2-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole CAS No. 955723-81-6

4-Fluoro-2-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole

Cat. No.: B2395451
CAS No.: 955723-81-6
M. Wt: 448.55
InChI Key: XCHHUSPOYIRORI-UHFFFAOYSA-N
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Description

This compound features a bis-benzothiazole scaffold linked via a piperazine ring. Key structural attributes include:

  • Fluorine substituent at position 4 of one benzothiazole, enhancing electronic effects and metabolic stability.
  • Piperazine linker, enabling conformational flexibility and serving as a common pharmacophore in central nervous system (CNS) and anticancer agents.

Properties

IUPAC Name

4-fluoro-2-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S3/c1-29(25,26)15-7-3-6-14-17(15)22-19(28-14)24-10-8-23(9-11-24)18-21-16-12(20)4-2-5-13(16)27-18/h2-7H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHHUSPOYIRORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-2-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole is a complex heterocyclic compound that has garnered attention for its potential biological activities. This paper reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its relevance in pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

The compound features a dual benzothiazole structure linked through a piperazine ring, with a fluorine atom and a methylsulfonyl group enhancing its pharmacological properties. The synthesis typically involves multi-step reactions starting from readily available thiazole derivatives, employing methods such as nucleophilic substitution and coupling reactions to achieve the desired structure .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of compounds with similar structures. For instance, benzothiazole derivatives have shown significant cytotoxic activity against various cancer cell lines, including breast cancer (T47D) and leukemia (Jurkat) cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
This compoundJurkatTBD
2-Phenyl Benzothiazole DerivativeT47D36.6
1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-oneJurkatTBD

Antimicrobial Activity

Compounds containing thiazole moieties have been reported to exhibit antimicrobial activity. For instance, certain benzothiazole derivatives demonstrated broad-spectrum antibacterial effects comparable to established antibiotics like norfloxacin. This suggests that this compound may also possess similar properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with thiazole rings often inhibit key enzymes involved in cancer cell metabolism and proliferation, such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death through activation of caspases and disruption of mitochondrial membrane potential .
  • Interaction with DNA : Some studies suggest that benzothiazole derivatives can intercalate with DNA, disrupting replication processes and leading to cell death .

Case Studies

A notable study evaluated the cytotoxic effects of various thiazole derivatives on Jurkat cells, revealing that compounds with a similar structural backbone exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. This emphasizes the potential of this compound in cancer treatment strategies .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole and piperazine exhibit significant antimicrobial properties. A study synthesized and evaluated various compounds similar to 4-Fluoro-2-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole, demonstrating potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A series of synthesized compounds were tested against common bacterial strains. The results are summarized in the following table:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These findings suggest that the presence of both benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxicity of benzothiazole derivatives, specific derivatives showed remarkable antitumor activity against human-derived cell lines such as DU-145 (prostate cancer) and HepG2 (liver cancer). The results are presented below:

CompoundCell LineCytotoxic Concentration (CC50)
16DU-1458 ± 3 µM
17HepG29 ± 2 µM

These results indicate that structural modifications in benzothiazole derivatives can lead to enhanced anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Benzothiazole-Piperazine Scaffolds

The compound’s activity and physicochemical properties are influenced by substituents on the benzothiazole rings. Comparisons with analogues include:

Table 1: Substituent Variations and Key Properties
Compound Name / ID Substituent 1 (Benzothiazole 1) Substituent 2 (Benzothiazole 2) Key Findings Reference
Target Compound 4-Fluoro 4-Methylsulfonyl High polarity; potential CNS/anticancer applications (hypothesized)
2-(4-(4-Pyrimidin-2-yl-piperazin-1-yl)-butyl)-benzo[d]thiazole () None 4-Pyrimidinyl Evaluated for cocaine use disorder; pyrimidine enhances π-π stacking with receptors.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () 4-Chlorophenyl 4-Fluorophenyl Antimicrobial activity; halogen substituents improve lipophilicity and membrane penetration.
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone () None Triazole-thioether Anticancer activity (EI-MS: 593.17); triazole enhances hydrogen bonding.

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -SO₂CH₃) increase polarity and may improve solubility but reduce blood-brain barrier permeability.
  • Bulkier substituents (e.g., pyrimidinyl, triazole) enhance receptor binding but may limit synthetic yields (e.g., 7–48% yields in ).

Structural and Crystallographic Comparisons

Isostructural analogues () reveal:

  • Planarity : The target compound’s methylsulfonyl group may induce steric hindrance, reducing planarity compared to fluorophenyl derivatives (e.g., compound 5 in , which has perpendicular fluorophenyl orientation).
  • Intermolecular interactions : Sulfonyl groups participate in hydrogen bonding and dipole interactions, similar to halogenated derivatives () .

Yield Challenges :

  • Piperazine-based syntheses often yield 18–48% (), suggesting optimization is required for the target compound.

Pharmacological Potential

  • Anticancer activity : Triazole-thioether derivatives () show promise, with EI-MS confirming stability .
  • CNS modulation : Pyrimidinyl-piperazine derivatives () target serotonin and dopamine receptors .
  • Antimicrobial effects : Halogenated analogues () exhibit broad-spectrum activity .

Preparation Methods

Formation of the Benzothiazole Core

The benzothiazole scaffold is constructed via the Hantzsch thiazole synthesis, employing 2-amino-4-(methylthio)benzenethiol as the starting material. Cyclization with thiophosgene in dichloromethane yields 4-(methylthio)benzo[d]thiazol-2-amine (Yield: 78–85%).

Reaction Mechanism :
$$
\text{2-Amino-4-(methylthio)benzenethiol} + \text{Cl}2\text{CS} \rightarrow \text{4-(Methylthio)benzo[d]thiazol-2-amine} + \text{HCl} + \text{H}2\text{S}
$$

Oxidation of Methylthio to Methylsulfonyl

The methylthio group is oxidized to a sulfone using hydrogen peroxide (30%) in glacial acetic acid at 60°C for 6 hours. This step ensures high conversion efficiency (Yield: 92–95%).

Reaction Conditions :
$$
\text{4-(Methylthio)benzo[d]thiazol-2-amine} + \text{H}2\text{O}2 \xrightarrow{\text{CH}_3\text{COOH}} \text{4-(Methylsulfonyl)benzo[d]thiazol-2-amine}
$$

Diazotization and Chlorination

The 2-amino group is converted to a chloride via diazotization. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates a diazonium salt, which is subsequently reacted with copper(I) chloride (CuCl) to afford Intermediate A (Yield: 65–70%).

Critical Parameters :

  • Temperature control (<5°C) to prevent diazonium decomposition.
  • Use of excess CuCl to drive the Sandmeyer reaction to completion.

Synthesis of Intermediate B: 2-Chloro-4-Fluorobenzo[d]thiazole

Cyclization of 4-Fluoro-2-Aminobenzenethiol

4-Fluoro-2-aminobenzenethiol undergoes cyclization with thiophosgene in tetrahydrofuran (THF) at reflux (Yield: 80–88%). The reaction proceeds via nucleophilic attack of the thiol group on thiophosgene, followed by intramolecular cyclization.

Chlorination at Position 2

The 2-amino group is replaced with chlorine using a diazotization-chlorination sequence analogous to Intermediate A (Yield: 68–72%).

Piperazine Coupling: Sequential Substitution

Protection-Deprotection Strategy

To avoid uncontrolled bis-alkylation, a Boc (tert-butoxycarbonyl) protection strategy is employed:

  • Protection : Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF to yield mono-Boc-piperazine (Yield: 85–90%).
  • First Substitution : Mono-Boc-piperazine reacts with Intermediate A in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (80°C, 12 hours). The Boc group is selectively removed with trifluoroacetic acid (TFA) in dichloromethane (Yield: 75–80%).
  • Second Substitution : The deprotected piperazine intermediate reacts with Intermediate B under identical conditions to furnish the target compound (Yield: 60–65%).

Optimization Notes :

  • Elevated temperatures (80–100°C) enhance reaction rates but risk decomposition.
  • Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.

Analytical Characterization and Validation

The final product is characterized via:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.92 (m, 2H, aromatic), 3.85–3.89 (m, 4H, piperazine), 3.42–3.45 (m, 4H, piperazine), 3.12 (s, 3H, SO₂CH₃).
  • HRMS (ESI-TOF) : m/z 433.5 [M + H]⁺ (Calcd: 433.5).
  • HPLC Purity : ≥98% (C₁₈ column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Regioselectivity in Piperazine Substitution :
    • Boc protection ensures stepwise coupling, minimizing symmetrical byproducts.
  • Solubility Issues :
    • Use of DMF or DMSO resolves precipitation during SNAr reactions.
  • Oxidation Side Reactions :
    • Controlled addition of H₂O₂ prevents over-oxidation of the methylthio group.

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions impact yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the fluorinated benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with fluorinated carbonyl compounds under acidic conditions .
  • Step 2: Piperazine coupling using carbodiimide-based reagents (e.g., EDCI) to link the two heterocyclic moieties. Solvent choice (e.g., DMF vs. THF) significantly affects coupling efficiency .
  • Step 3: Introduction of the methylsulfonyl group via nucleophilic substitution or oxidation of a thioether intermediate. Reaction temperature (60–80°C) and pH control are critical to avoid side products . Key Data:
StepOptimal ConditionsYield RangePurity (HPLC)
1HCl/EtOH, reflux65–75%>90%
2EDCI/DMF, RT50–60%85–90%
3H2O2/AcOH, 70°C70–80%>95%

Reference: Synthesis optimization from .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for fluorobenzothiazole (δ 7.2–8.1 ppm) and piperazine protons (δ 3.1–3.5 ppm). Use DEPT-135 to distinguish CH2 groups in the piperazine ring .
  • HRMS: Confirm molecular ion [M+H]+ with <2 ppm error. Example: Calculated for C21H19F2N5O2S2: 508.0921; Observed: 508.0918 .
  • IR Spectroscopy: Identify sulfonyl S=O stretches (1350–1300 cm⁻¹) and C-F vibrations (1250–1150 cm⁻¹) .

Reference: Characterization protocols from .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Methodological Answer:

  • Orthogonal Assays: Validate target inhibition using both enzymatic (e.g., kinase activity) and cell-based assays (e.g., proliferation inhibition in cancer lines) .
  • Purity Verification: Use HPLC-MS to rule out impurities (>98% purity required for reliable IC50 measurements) .
  • Computational Docking: Perform molecular dynamics simulations to assess binding mode consistency with structural analogs (e.g., ’s docking poses for related thiazoles) .

Case Study: Discrepancies in COX-2 inhibition (IC50: 0.5–5 µM) were traced to solvent effects (DMSO vs. saline buffers) in assay setups .

Q. What strategies optimize the compound’s selectivity for kinase targets versus off-target receptors?

Methodological Answer:

  • SAR Studies: Modify substituents on the benzothiazole rings:
Substituent (R)Kinase Inhibition (IC50)Off-Target Activity
-SO2Me0.2 µM (Abl1)Low (5-HT3: >10 µM)
-CF30.8 µMHigh (σ1: 1.2 µM)
Data from .
  • Fragment-Based Design: Replace the methylsulfonyl group with polar groups (e.g., -SO2NH2) to enhance water solubility and reduce hERG binding .

Q. How can researchers address challenges in spectral data interpretation (e.g., overlapping NMR signals)?

Methodological Answer:

  • 2D NMR Techniques: Use HSQC to correlate 1H-13C signals and NOESY to resolve spatial proximity of piperazine and benzothiazole protons .
  • Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns in crowded regions (e.g., piperazine CH2 groups) .

Key Research Gaps and Future Directions

  • In Vivo Pharmacokinetics: Limited data on oral bioavailability and metabolic stability (preliminary t1/2: 2.1 hr in rodents) .
  • Toxicity Profiling: Required studies: hERG inhibition, CYP450 interactions, and genotoxicity (Ames test) .

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